Ganodermic acid S Ganodermic acid S Ganodermic acid S, a membrane acting agent, exerts multiple effects on human platelet function. Ganodermic acid S is isolated from the Chinese medicinal fungus Ganoderma lucidum.
Brand Name: Vulcanchem
CAS No.: 112430-63-4
VCID: VC0528701
InChI: InChI=1S/C34H50O6/c1-20(11-10-12-21(2)30(37)38)26-19-29(40-23(4)36)34(9)25-13-14-27-31(5,6)28(39-22(3)35)16-17-32(27,7)24(25)15-18-33(26,34)8/h12-13,15,20,26-29H,10-11,14,16-19H2,1-9H3,(H,37,38)/b21-12+/t20-,26-,27?,28+,29+,32-,33-,34-/m1/s1
SMILES: CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C
Molecular Formula: C34H50O6
Molecular Weight: 554.8 g/mol

Ganodermic acid S

CAS No.: 112430-63-4

Cat. No.: VC0528701

Molecular Formula: C34H50O6

Molecular Weight: 554.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ganodermic acid S - 112430-63-4

Specification

CAS No. 112430-63-4
Molecular Formula C34H50O6
Molecular Weight 554.8 g/mol
IUPAC Name (E,6R)-6-[(3S,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
Standard InChI InChI=1S/C34H50O6/c1-20(11-10-12-21(2)30(37)38)26-19-29(40-23(4)36)34(9)25-13-14-27-31(5,6)28(39-22(3)35)16-17-32(27,7)24(25)15-18-33(26,34)8/h12-13,15,20,26-29H,10-11,14,16-19H2,1-9H3,(H,37,38)/b21-12+/t20-,26-,27?,28+,29+,32-,33-,34-/m1/s1
Standard InChI Key OTUZGGSAOMCYNC-CRTLAZRUSA-N
Isomeric SMILES C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)OC(=O)C
SMILES CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C
Canonical SMILES CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C
Appearance Solid powder

Introduction

Structural and Chemical Properties of Ganoderic Acid S

Molecular Architecture

Ganoderic acid S (CAS: 104759-35-5) is a C₃₀ lanostane-type triterpenoid with the systematic IUPAC name (E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid . Its structure features:

  • A lanosta-7,9(11),24-triene core with conjugated double bonds at C7–C8, C9–C11, and C24–C25.

  • Functional groups: A carboxyl group at C26, acetylated hydroxyl groups at C3 and C15, and a ketone at C3 .

Table 1: Physicochemical Properties of Ganoderic Acid S

PropertyValueSource
Molecular formulaC₃₀H₄₄O₃
Molecular weight452.67 g/mol
Density1.1 ± 0.1 g/cm³
Boiling point584.7 ± 50.0 °C
LogP8.64
SolubilityLipophilic (sparingly soluble in water)

Biosynthesis and Natural Occurrence

Biosynthetic Pathway in Ganoderma lucidum

GAS is synthesized via the mevalonate pathway, with key modifications by cytochrome P450 enzymes (CYPs):

  • Lanosterol formation: Squalene epoxidase and lanosterol synthase catalyze the cyclization of 2,3-oxidosqualene into lanosterol .

  • Oxidation and acetylation: CYP5150L8 and CYP5139G1 introduce hydroxyl groups at C3 and C15, which are subsequently acetylated .

  • Side-chain modification: A Δ²⁴ double bond is formed through dehydrogenation, yielding the final structure .

Heterologous Production

Recent efforts to engineer Saccharomyces cerevisiae for GAS production have achieved modest yields (0.27–2.2 mg/L) by co-expressing G. lucidum CYPs with redox partners . Optimization of plasmid copy numbers via antibiotic selection (hygromycin, G418) improved titers 8.2-fold .

Pharmacological Activities and Mechanisms

Antiplatelet Effects

GAS inhibits thromboxane A2 (TXA2)-mediated platelet aggregation by targeting the Gq-phospholipase Cβ1 pathway :

  • At 7.5 µM, GAS reduces Ca²⁺ mobilization by 80% and arachidonic acid release by 95% in human platelets .

  • It suppresses diacylglycerol formation and protein tyrosine phosphorylation, critical for integrin αIIbβ3 activation .

Anti-Inflammatory and Hepatoprotective Roles

  • GAS modulates NF-κB and AMPK pathways, reducing pro-inflammatory cytokine production .

  • In hepatocytes, ganoderic acid A (structurally similar to GAS) attenuates oxidative stress by activating Nrf2 signaling .

Analytical Characterization

Spectroscopic Techniques

  • NMR: Key signals include δ 5.88 (H-7), δ 5.01 (H-24), and δ 2.08 (acetyl methyl) .

  • UPLC-APCI-HRMS: [M+H]⁺ at m/z 453.3290 (calc. 453.3296) confirms the molecular formula .

Chromatographic Methods

  • HPLC-DAD-MS/MS: Retention time of 18.7 min (C18 column, acetonitrile/water gradient) .

  • TLC: Rf = 0.42 (silica gel, chloroform:methanol 9:1) .

Challenges and Future Directions

Production Limitations

  • Low natural abundance: GAS constitutes <0.01% of G. lucidum dry weight .

  • Synthetic complexity: Stereochemical hurdles hinder chemical synthesis .

Therapeutic Development

  • Structure-activity studies: Modifying acetyl groups may enhance bioavailability .

  • Clinical trials: No in vivo data exist for GAS; preclinical models are needed to validate efficacy and safety .

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